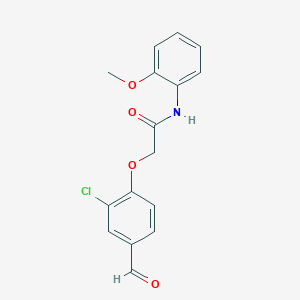

2-(2-chloro-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide

Description

2-(2-Chloro-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy backbone substituted with a chloro group at position 2 and a formyl group at position 2. The acetamide nitrogen is linked to a 2-methoxyphenyl moiety.

Properties

IUPAC Name |

2-(2-chloro-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4/c1-21-15-5-3-2-4-13(15)18-16(20)10-22-14-7-6-11(9-19)8-12(14)17/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWXXKVBDFOHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the chlorination of a phenol derivative to introduce the chloro group. This is followed by formylation to add the formyl group. The final step involves the reaction of the intermediate with 2-methoxyphenylamine to form the acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of 2-(2-chloro-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature control to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products Formed

Oxidation: 2-(2-carboxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide.

Reduction: 2-(2-chloro-4-hydroxyphenoxy)-N-(2-methoxyphenyl)acetamide.

Substitution: 2-(2-amino-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide.

Scientific Research Applications

2-(2-chloro-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The formyl and chloro groups can play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Phenoxy Acetamides

2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide (CAS: 862659-78-7)

- Structure : Differs by replacing the 2-methoxyphenyl group with a 2-chlorophenyl substituent.

- Impact : The chloro group increases lipophilicity and may enhance receptor binding affinity compared to methoxy. However, it reduces solubility .

- Molecular Formula: C₁₅H₁₁Cl₂NO₃; Molecular Weight: 324.16 g/mol .

2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS: 247592-74-1)

- Structure : Features a nitro group on the phenyl ring instead of methoxy.

- The formyl group at position 4 remains conserved .

- Molecular Formula : C₁₇H₁₅N₂O₆; Molecular Weight : 349.31 g/mol .

2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide

- Structure : Contains a bromo substituent at position 5 and a phenylethyl group on the acetamide nitrogen.

Thiadiazole and Benzothiazole Derivatives

2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide Derivatives

- Structure : Incorporates a thiadiazole ring and pyridin-3-yl group.

- Pharmacological Relevance: Compounds like 7d (2-(2-fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide) exhibit potent cytotoxicity (IC₅₀ = 1.8 µM against Caco-2 cells), attributed to the fluoro substituent enhancing electrophilic interactions .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide

- Structure: Substitutes the phenoxy group with a benzothiazole ring bearing a trifluoromethyl group.

- Synthesis: Prepared via microwave-assisted reaction of 2-(2-methoxyphenyl)acetyl chloride with 2-amino-6-trifluoromethylbenzothiazole (54% yield) .

Anti-Cancer and Anti-Proliferative Analogs

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide

- Activity : Demonstrated significant anti-cancer activity against HCT-116, MCF-7, and PC-3 cell lines due to the sulfonyl-pyrrolidinyl group enhancing DNA intercalation .

N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide

Comparative Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Analogs

Biological Activity

The compound 2-(2-chloro-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.

Chemical Structure

The molecular structure of 2-(2-chloro-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide comprises several functional groups that contribute to its biological properties. The presence of the chloro and formyl groups on the phenoxy ring, along with the methoxy group on the phenyl ring, creates a unique chemical profile.

| Component | Description |

|---|---|

| Chloro Group | Enhances lipophilicity and biological activity |

| Formyl Group | Potential for oxidation and reactivity |

| Methoxy Group | Influences electron density and binding affinity |

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of 2-(2-chloro-4-formylphenoxy)acetic acid : Reacting 2-chloro-4-formylphenol with chloroacetic acid under basic conditions.

- Amidation Reaction : The resulting acid is reacted with 2-methoxyaniline using a coupling agent like EDCI.

Antimicrobial Activity

Research indicates that derivatives of chloroacetamides, including this compound, exhibit significant antimicrobial properties. In studies assessing antimicrobial efficacy against various pathogens such as Staphylococcus aureus and Escherichia coli, compounds similar to 2-(2-chloro-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide have shown promising results.

- Effectiveness Against Bacteria : The compound demonstrated effectiveness against Gram-positive bacteria while showing moderate activity against Gram-negative strains .

- Mechanism of Action : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer properties of this compound are being explored through various in vitro studies:

- Cell Line Studies : Compounds structurally related to this acetamide have been tested on cancer cell lines, demonstrating cytotoxic effects at specific concentrations. For instance, certain derivatives have shown IC50 values below those of standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer activity is hypothesized to arise from interference with cellular signaling pathways or direct DNA interaction, which can lead to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analyses have been conducted to understand how variations in the chemical structure affect biological activity:

- Substituent Effects : The position and nature of substituents on the phenolic rings significantly influence both antimicrobial and anticancer activities. Halogenated substituents generally enhance lipophilicity, aiding membrane permeability and biological efficacy .

Case Studies

- Antimicrobial Testing : A study evaluated the effectiveness of various chloroacetamides against Candida albicans and methicillin-resistant S. aureus (MRSA). Results indicated that compounds with similar structures had higher activity against Gram-positive bacteria compared to Gram-negative strains, highlighting the importance of functional groups in determining efficacy .

- Cytotoxicity Assays : In vitro assays on human cancer cell lines revealed that specific derivatives exhibited significant growth inhibition, suggesting potential for development as anticancer agents. The presence of electron-donating groups like methoxy was noted to enhance activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.